Ethyl 5-fluoro-7-methoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-fluoro-7-methoxy-1H-indole-2-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 7-position, and a carboxylate ester group at the 2-position of the indole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available indole or its derivatives.
Methoxylation: The methoxy group at the 7-position is introduced using methylation agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Carboxylation: The carboxylate ester group at the 2-position is introduced using reagents like ethyl chloroformate or ethyl carbonates in the presence of a base.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions at different positions of the indole ring can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Substituted indole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Ethyl 5-fluoro-7-methoxy-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications in treating diseases such as cancer, microbial infections, and inflammatory conditions.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-fluoro-7-methoxy-1H-indole-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The fluorine and methoxy groups enhance the compound's binding affinity to receptors and enzymes, leading to its biological activity.
Comparison with Similar Compounds
Ethyl 5-fluoro-1H-indole-2-carboxylate: Lacks the methoxy group at the 7-position.
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate: Similar structure but with different positions of fluorine and methoxy groups.
Uniqueness: Ethyl 5-fluoro-7-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility in chemical reactions and potential therapeutic applications highlight its importance in various fields.
Would you like more information on any specific aspect of this compound?
Biological Activity
Ethyl 5-fluoro-7-methoxy-1H-indole-2-carboxylate is a compound belonging to the indole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, have been associated with various biological activities such as antiviral , anti-inflammatory , and anticancer properties. These compounds often interact with multiple biological targets, leading to significant alterations in cellular processes and pathways .
Target Interaction
This compound is known to bind with high affinity to several receptors, influencing various signaling pathways. Notably, it interacts with indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in tryptophan catabolism, which plays a crucial role in immune response modulation and inflammation.
Biochemical Pathways
The compound's action can affect numerous biochemical pathways. For instance, it may interfere with viral replication processes and influence cell signaling pathways such as the MAPK/ERK pathway , which is vital for cell proliferation and differentiation . Additionally, the presence of the ethoxy group in its structure can modify its pharmacokinetic properties, enhancing its therapeutic potential.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For example, studies indicated that derivatives of indole compounds exhibit significant cytotoxicity against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells. The most potent derivatives showed IC50 values in the low micromolar range .
Structure-Activity Relationships (SAR)
Research on structure-activity relationships has highlighted that modifications at specific positions of the indole ring can enhance biological activity. For instance, the introduction of a fluorine atom at the C5 position has been shown to improve potency significantly compared to other halogen substitutions .
Case Studies
- Anticancer Activity : In one study, this compound was evaluated for its anticancer properties against various cell lines. The results indicated that it inhibited cell growth effectively, with a mechanism involving apoptosis induction through caspase activation .
- Antiviral Properties : Another research focused on the antiviral activity of similar indole derivatives suggested that these compounds could disrupt viral replication pathways, thereby offering potential therapeutic applications against viral infections .
Pharmacokinetics and Dosage Effects
The pharmacokinetic profile of this compound shows that its absorption and distribution within biological systems are influenced by its chemical structure. Studies have shown that dosage variations can lead to differing therapeutic effects; lower doses may exhibit anti-inflammatory properties while higher doses could be more effective for anticancer applications .
Summary Table of Biological Activities
Properties
Molecular Formula |
C12H12FNO3 |
---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
ethyl 5-fluoro-7-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12FNO3/c1-3-17-12(15)9-5-7-4-8(13)6-10(16-2)11(7)14-9/h4-6,14H,3H2,1-2H3 |
InChI Key |
MLTIVMVBOMFYHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)OC)F |
Origin of Product |
United States |
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